molecular formula C5H12O2 B13097785 (2S)-2-Methyl-1,2-butanediol

(2S)-2-Methyl-1,2-butanediol

Cat. No.: B13097785
M. Wt: 104.15 g/mol
InChI Key: DOPZLYNWNJHAOS-YFKPBYRVSA-N
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Description

(2S)-2-Methyl-1,2-butanediol: is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, which gives it optical activity. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 2-Methyl-2-butanone: One common method to synthesize (2S)-2-Methyl-1,2-butanediol is through the reduction of 2-Methyl-2-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.

    Hydrolysis of Epoxides: Another method involves the hydrolysis of 2-Methyl-1,2-epoxybutane using acidic or basic catalysts. This reaction yields this compound as one of the products.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-Methyl-2-butanone. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Methyl-1,2-butanediol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.

Major Products:

    Oxidation: 2-Methyl-2-butanone or 2-Methylbutanal.

    Reduction: 2-Methylbutane.

    Substitution: 2-Methyl-1,2-dichlorobutane (when reacted with HCl).

Scientific Research Applications

Chemistry:

    Solvent: (2S)-2-Methyl-1,2-butanediol is used as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar compounds.

    Intermediate: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology:

    Enzyme Studies: The compound is used in enzyme studies to understand the catalytic mechanisms of diol dehydratase enzymes.

Medicine:

    Pharmaceuticals: It is used in the synthesis of certain pharmaceutical compounds, particularly those requiring chiral intermediates.

Industry:

    Polymer Production: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism by which (2S)-2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for diol dehydratase enzymes, which catalyze the dehydration of diols to form alkenes. The hydroxyl groups in the compound participate in hydrogen bonding and other interactions, facilitating its role in various chemical processes.

Comparison with Similar Compounds

    (2R)-2-Methyl-1,2-butanediol: The enantiomer of (2S)-2-Methyl-1,2-butanediol, which has similar chemical properties but different optical activity.

    1,2-Butanediol: A diol with a similar structure but without the methyl group at the second carbon.

    2-Methyl-2,4-pentanediol: Another diol with a similar structure but with an additional methyl group.

Uniqueness:

    Chirality: The (2S) configuration of this compound gives it unique optical properties, making it valuable in asymmetric synthesis.

    Reactivity: The presence of two hydroxyl groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

(2S)-2-methylbutane-1,2-diol

InChI

InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

DOPZLYNWNJHAOS-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@](C)(CO)O

Canonical SMILES

CCC(C)(CO)O

Origin of Product

United States

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